molecular formula C15H21BrN2O2 B11808604 tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11808604
M. Wt: 341.24 g/mol
InChI Key: PCDGHSGRWVGCSP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 6-bromopyridine with piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various interactions with biological molecules, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3

InChI Key

PCDGHSGRWVGCSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)Br

Origin of Product

United States

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